molecular formula C10H8N2O4 B13940109 4-Hydroxy-1-methyl-7-nitroquinolin-2(1H)-one CAS No. 121261-05-0

4-Hydroxy-1-methyl-7-nitroquinolin-2(1H)-one

Cat. No.: B13940109
CAS No.: 121261-05-0
M. Wt: 220.18 g/mol
InChI Key: GBBVXOAHXLPVCQ-UHFFFAOYSA-N
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Description

4-Hydroxy-1-methyl-7-nitroquinolin-2(1H)-one is a quinoline derivative known for its unique chemical properties and potential applications in various fields. Quinoline derivatives are often studied for their biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-methyl-7-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the nitration of 4-hydroxy-1-methylquinolin-2(1H)-one using a nitrating agent such as nitric acid under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes with stringent control over reaction parameters to ensure consistency and safety. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-methyl-7-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Potential use in drug development for various diseases.

    Industry: Used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-methyl-7-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The quinoline ring can intercalate with DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinoline: Lacks the nitro and methyl groups.

    1-Methylquinoline: Lacks the hydroxy and nitro groups.

    7-Nitroquinoline: Lacks the hydroxy and methyl groups.

Uniqueness

4-Hydroxy-1-methyl-7-nitroquinolin-2(1H)-one is unique due to the combination of hydroxy, methyl, and nitro groups on the quinoline ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

121261-05-0

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

4-hydroxy-1-methyl-7-nitroquinolin-2-one

InChI

InChI=1S/C10H8N2O4/c1-11-8-4-6(12(15)16)2-3-7(8)9(13)5-10(11)14/h2-5,13H,1H3

InChI Key

GBBVXOAHXLPVCQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=CC1=O)O

Origin of Product

United States

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